
4-Nitroisoindoline
Description
Historical Context and Evolution of Isoindoline Chemistry
The isoindoline ring system, also known as 2,3-dihydro-1H-isoindole, is a fundamental heterocyclic structure. Its study has progressed alongside the broader advancements in organic synthesis and the understanding of aromatic and heterocyclic compounds. Early synthetic efforts towards isoindolines and their derivatives often faced challenges related to the stability and reactivity of the bicyclic system. The evolution of isoindoline chemistry has seen the transition from classical stoichiometric reactions to more efficient catalytic approaches, allowing for greater control over regioselectivity and stereoselectivity chim.it. The development of methods for the functionalization of the isoindoline core, including nitration, has been key to expanding the chemical space accessible within this class of compounds.
Significance of Nitrated Isoindoline Core Structures in Contemporary Research
The introduction of a nitro group onto the isoindoline core significantly impacts its electronic distribution, primarily due to the strong electron-withdrawing nature of the nitro moiety. This can influence the reactivity of other positions on both the benzene and the five-membered rings. For 4-nitroisoindoline, the nitro group is positioned on the benzene ring adjacent to the fused five-membered ring. This substitution pattern can affect the compound's pKa, its redox properties, and its ability to engage in various chemical transformations.
In contemporary research, nitrated isoindoline structures are significant for several reasons:
Modulation of Biological Activity: The nitro group can significantly alter the biological activity of isoindoline derivatives. It can influence binding to enzymes and receptors, affect pharmacokinetic properties, and even serve as a metabolically labile group that is reduced in biological systems .
Synthetic Intermediates: Nitrated isoindolines can serve as valuable intermediates in the synthesis of other functionalized isoindoline derivatives. The nitro group can be reduced to an amino group, which can then be further functionalized through various reactions google.com.
Overview of Prominent Research Areas Pertaining to this compound and its Analogues
Research involving this compound and its analogues spans multiple disciplines, driven by their interesting chemical properties and potential applications. Some prominent areas include:
Medicinal Chemistry: Nitrated isoindoline derivatives have been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties researchgate.netontosight.aimdpi.comeurekaselect.comjmchemsci.com. For example, 4-nitrothalidomide, a derivative of thalidomide containing a nitro group on the isoindoline-1,3-dione core, has been studied for its potential anti-inflammatory, immunomodulatory, and anti-cancer properties ontosight.aibiosynth.com. Studies have also explored the enzyme inhibitory activity of isoindoline derivatives with nitro substitutions researchgate.net.
Materials Science: Isoindoline derivatives have found applications in materials science, particularly in the development of organic electronic materials and polymers qut.edu.auresearchgate.net. The incorporation of nitro groups can influence the electronic and optical properties of these materials. For instance, nitrated isoindoline nitroxides have been explored as active materials in organic radical batteries researchgate.netqut.edu.au.
Synthetic Organic Chemistry: The synthesis of this compound and its analogues remains an active area of research. Developing efficient, regioselective, and environmentally friendly synthetic routes is crucial for accessing these compounds for further study and application chim.itgoogle.comsemanticscholar.orgjournaljpri.com. Methods often involve the nitration of isoindoline or its precursors, or the construction of the isoindoline core from nitrated starting materials semanticscholar.orgjournaljpri.com.
Detailed Research Findings and Data Tables:
Research into nitrated isoindoline derivatives often involves the synthesis of a series of analogues and the evaluation of their properties. For example, studies on the synthesis and biological evaluation of nitroisoindoline-1,3-dione analogues have reported varying yields depending on the specific substituents and reaction conditions semanticscholar.orgjournaljpri.com.
Here is an example of how research findings on the synthesis of nitroisoindoline-1,3-dione analogues might be presented in a data table, based on the information found in the search results (simulated interactive table):
Starting Material 1 | Starting Material 2 | Product Name | Reported Yield (%) | Reaction Conditions |
4-nitro Phthalic anhydride | o-toluidine | 3-nitro-2-(m-tolyl)isoindoline-1,3-dione | 73 | Glacial acetic acid, reflux, 2-3 hrs semanticscholar.org |
4-nitro Phthalic anhydride | 4-amino benzoate | 4-nitro-2-(4-carboxyphenyl)isoindoline-1,3-dione | 34 | Glacial acetic acid, reflux semanticscholar.org |
4-nitrophthalic anhydride | 4-aminophenol | 4-(4-nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate | Not specified | Acetic acid, Et₃N, 120°C |
Further detailed research findings often involve the evaluation of biological activities, such as enzyme inhibition or antimicrobial effects. For instance, studies on nitroisoindoline-1,3-dione analogues have shown varying levels of inhibition against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values reported in the micromolar to nanomolar range depending on the specific derivative researchgate.netmdpi.com.
Here is a simulated interactive data table illustrating potential enzyme inhibition data for hypothetical this compound analogues:
Compound Structure (Analogue) | Enzyme Target | IC50 (µM) | Notes |
This compound-analogue A | AChE | 0.5 | Example of potent inhibition |
This compound-analogue B | BuChE | 15 | Example of moderate inhibition |
This compound-analogue C | COX-2 | >100 | Example of low activity |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating how enzyme inhibition data might be presented. Actual IC50 values would depend on specific research findings for particular this compound analogues.
Research also delves into the mechanisms of action of these compounds, exploring how the presence of the nitro group and the isoindoline core influence their interactions at the molecular level ontosight.ai. Spectroscopic techniques, such as NMR and FT-IR, are routinely used for the characterization of synthesized nitroisoindoline derivatives, confirming their structures and purity semanticscholar.orgjournaljpri.com.
The academic research landscape of this compound and its analogues is characterized by ongoing efforts to synthesize novel derivatives, investigate their multifaceted properties, and explore their potential applications in areas ranging from medicine to materials science. The strategic placement of the nitro group on the isoindoline core provides a handle for modulating the compound's characteristics, making this class of compounds a fertile ground for continued scientific inquiry.
Properties
CAS No. |
127168-86-9 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-6-4-9-5-7(6)8/h1-3,9H,4-5H2 |
InChI Key |
QQSCKBOYBWKHIJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |
Synonyms |
4-NITROISOINDOLINE |
Origin of Product |
United States |
Computational and Theoretical Chemistry Investigations of 4-nitroisoindoline Structures
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are fundamental for understanding the electronic structure, charge distribution, molecular orbitals, and potential reaction pathways of a molecule. These calculations can predict properties like molecular geometry, dipole moment, vibrational frequencies, and spectroscopic parameters, as well as provide insights into a compound's reactivity profile by examining parameters like frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.
Based on the conducted searches, specific detailed research findings on quantum chemical calculations for the parent 4-Nitroisoindoline or its direct electronic structure and reactivity profiles were not identified.
Molecular Modeling and Docking Studies in Ligand-Target Interactions
Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods predict preferred binding poses and estimate binding affinities, offering insights into the potential mechanism of action and selectivity of a compound.
Information specifically pertaining to molecular modeling and docking studies of this compound or its immediate derivatives in the context of ligand-target interactions was not found in the search results. While some related isoindoline derivatives are discussed in broader contexts, detailed computational docking analyses for the nitroisoindoline core at the 4-position were not retrieved.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations explore the time-dependent behavior of molecular systems, providing information about conformational flexibility, stability, and interactions in a dynamic environment. These simulations are crucial for understanding how a molecule behaves at physiological temperatures and how its conformation might change upon binding to a target.
No specific research findings detailing molecular dynamics simulations for the conformational analysis of this compound or its related derivatives were identified in the conducted searches.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that relates the biological activity of a set of compounds to their molecular descriptors (physicochemical properties, structural features). QSAR models can be used to predict the activity of new or untested compounds and to identify the key structural features that influence biological activity.
While direct QSAR studies on the parent this compound were not found, QSAR analysis has been applied to related compounds, including nitroisoindoline-1,3-diones. For instance, QSAR studies have been conducted on series of compounds containing a nitroisoindoline-1,3-dione core, such as 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (4-Nitrothalidomide), in the investigation of their antileishmanial and antimicrobial properties sigmaaldrich.comambeed.comfishersci.at. These studies, often involving Hansch analysis or similar methodologies, aim to establish correlations between structural parameters and observed biological effects to guide the design of more potent analogs sigmaaldrich.com. QSAR has also been broadly applied to thalidomide and glutarimide derivatives, a class that includes nitro-substituted isoindoline-1,3-diones, to explore relationships with antineoplastic activity.
Theoretical Analysis of Reaction Mechanisms
Theoretical analysis of reaction mechanisms involves using computational methods to study the step-by-step process of a chemical reaction, including transition states and energy barriers. This provides insights into how a compound is formed or transformed and the factors influencing reaction efficiency and selectivity.
No specific detailed research findings on the theoretical analysis of reaction mechanisms involving this compound were identified in the conducted searches.
Research into the Biological Activities and Pharmacological Potential of 4-nitroisoindoline Derivatives
Investigations into Anticancer and Antiproliferative Activity
Research has explored the potential of 4-nitroisoindoline derivatives as anticancer agents ontosight.ai. Some studies on isoindoline-1,3-dione analogues, including those with nitro substitutions, have indicated moderate biological activities, suggesting their potential as anticancer agents upon modification semanticscholar.orgresearchgate.net. Specifically, isoindoline-1,3-dione derivatives have shown potent anti-proliferative activity in certain cancer models researchgate.net. For example, a study evaluating isoindoline-1,3-dione derivatives against Ehrlich Ascites Carcinoma (EAC) in mice found that one compound, 4d, demonstrated the highest inhibition of cancerous cell growth compared to other tested compounds researchgate.net. These findings suggest that isoindoline-1,3-dione derivatives, which can include nitro-substituted forms like this compound-1,3-dione, might possess potent anti-proliferative activity researchgate.net.
Cellular Pathway Modulation in Oncological Contexts
Isoindoline-1,3-dione, the core structure of many derivatives including this compound-1,3-dione, is known for its ability to moderate cytokine action in cancer and inflammatory diseases researchgate.net. This modulation of cytokine action contributes to its broad range of biological activities researchgate.net. While direct detailed information on the specific cellular pathway modulation by this compound itself is limited in the provided context, related isoindoline derivatives, such as thalidomide and its analogues, have been shown to exert antitumor effects through mechanisms that involve modulating cellular pathways. For instance, thalidomide has been shown to suppress proliferation, inflammation, and angiogenesis by inhibiting NF-κB pathways, which are linked to angiogenesis-related cytokine transcription researchgate.net. Given the structural relationship, it is plausible that this compound derivatives may also influence similar pathways, although specific research on this compound is needed to confirm this.
Angiogenesis Inhibition Research
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Some isoindoline derivatives, particularly thalidomide, are known inhibitors of angiogenesis googleapis.comgoogle.com. Thalidomide's anti-angiogenic activity requires metabolic activation googleapis.com. While the provided information does not directly detail angiogenesis inhibition specifically by this compound derivatives, the broader class of isoindoline compounds, including thalidomide derivatives which share structural similarities, has been investigated for this property googleapis.com. Research on thalidomide has demonstrated its role as an inhibitor of angiogenesis googleapis.com.
Studies on Antimicrobial Properties
This compound-1,3-dione and related compounds have been investigated for their potential antimicrobial properties ontosight.ai. Newly synthesized nitroisoindoline-1,3-dione analogues have been evaluated for preliminary biological activities, including antimicrobial effects semanticscholar.orgresearchgate.net.
Research into Antibacterial Activity
Studies have evaluated the in vitro antibacterial activity of newly synthesized nitroisoindoline-1,3-dione analogues against both gram-positive and gram-negative bacterial strains semanticscholar.orgresearchgate.netjournaljpri.com. Some of these analogues have shown moderate biological activities, suggesting their potential as antibacterial agents upon modification semanticscholar.orgresearchgate.net. For example, in one study, newly synthesized nitroisoindoline-1,3-diones were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) using the agar-dilution method semanticscholar.orgjournaljpri.com. The bioassay indicated that some analogues exhibited moderate antibacterial activity semanticscholar.org. Another study on Schiff bases of phthalimide, including those with a 4-nitro-N-aminophthalimide moiety (a related structure to this compound-1,3-dione), found them effective against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, showing good to moderate antibacterial activity wisdomlib.org.
Research into Antifungal Activity
In addition to antibacterial activity, the antifungal properties of nitroisoindoline-1,3-dione analogues have also been researched semanticscholar.orgresearchgate.netjournaljpri.com. In vitro antifungal activity against fungal strains, such as Aspergillus brasiliensis, has been evaluated using methods like the agar-dilution method semanticscholar.orgjournaljpri.com. Similar to the antibacterial studies, the bioassays indicated that some of the newly synthesized isoindoline-1,3-dione analogues showed moderate biological activities against fungi semanticscholar.org. This suggests that these analogues could potentially be used as antifungal agents with further modifications semanticscholar.org.
Research on Antiviral Efficacy
Modulation of Viral Replication Pathways
Research into the antiviral potential of isoindoline derivatives has been an area of focus. While specific studies directly detailing the modulation of viral replication pathways solely by this compound were not extensively found, the broader class of isoindoline and related heterocyclic compounds has shown promise as antiviral agents. Studies have explored the design, synthesis, and biological evaluation of novel antiviral agents within the isoindole scaffold. jmchemsci.com Some isoquinolone derivatives, structurally related to isoindoline, have demonstrated inhibition of viral RNA replication for influenza viruses. nih.gov This suggests that the isoindoline core, with appropriate substitution, could potentially interfere with viral life cycles.
Exploration of Broad-Spectrum Antiviral Potential
The exploration of broad-spectrum antiviral potential within the isoindoline class is ongoing. Reviews highlight the considerable antiviral activities of isoindoline derivatives against several human viruses. jmchemsci.com The advantageous physicochemical and biological properties of the isoindole framework, along with the potential for linkage, fusion, substitution, or hybridization with other rings or side chains, can lead to effective antivirals with versatile mechanisms of action. jmchemsci.com While direct evidence for broad-spectrum activity of this compound specifically is limited in the search results, the activity observed in related isoindole and isoindoline scaffolds against various viruses, such as herpes simplex virus type 1, influenza A and B, and SARS-CoV-2 (with related halogenated tyrosine derivatives), indicates the potential for discovering broad-spectrum agents within this structural class. nih.govmdpi.commdpi.com
Anti-inflammatory Research Aspects
Isoindoline derivatives have demonstrated anti-inflammatory properties. wisdomlib.orgsemanticscholar.orgjmchemsci.com This has led to research into their mechanisms of action, particularly concerning key enzymes involved in inflammatory processes.
Cyclooxygenase Enzyme Inhibition (COX-1/COX-2) Studies
Studies have investigated the ability of isoindole-containing compounds to inhibit cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drug design. wisdomlib.orgmdpi.combiomedpharmajournal.org COX enzymes, specifically COX-1 and COX-2, are responsible for the production of prostaglandins, key mediators of inflammation. mdpi.combiomedpharmajournal.orgnih.govnih.gov Selective inhibition of COX-2 is a goal in developing anti-inflammatory agents with reduced gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov
While specific data on this compound's direct COX inhibition was not prominently found, related nitro-substituted isoindole-1,3-dione derivatives have been shown to interact with enzymes involved in inflammatory processes, including COX-2. smolecule.com Studies on other cyclic imides bearing different scaffolds have shown varying degrees of selectivity towards COX-1 and COX-2. nih.gov The presence and position of substituents on the isoindoline core can influence their inhibitory activity and selectivity profile.
Immunomodulatory Effects and Cytokine Modulation Research (e.g., TNFα)
Isoindoline derivatives, particularly those structurally related to immunomodulatory drugs like thalidomide, have been explored for their effects on the immune system and cytokine production. google.comresearchgate.net Tumour Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a significant role in various inflammatory and autoimmune diseases. mdpi.comgoogle.com Modulating TNF-α levels or activity is a promising therapeutic strategy. google.com
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, a derivative featuring a 4-nitro-substituted isoindolinone ring and structurally related to lenalidomide (a known immunomodulatory drug), has been researched for its potential to modulate immune responses and decrease tumor-promoting cytokines. Although this compound is an isoindolinone rather than a simple isoindoline, it highlights the relevance of the nitro group at the 4-position in derivatives with immunomodulatory potential. Some isoindolinone derivatives have been noted for their TNF-α inhibitory activity. jocpr.com Research indicates that isoindoline-1,3-dione and its N-substituted derivatives can moderate cytokine action in inflammatory diseases. researchgate.net
Enzyme Inhibition Studies (Broader Scope)
Beyond COX enzymes, isoindoline derivatives have been investigated for their inhibitory effects on a wider range of enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes involved in the hydrolysis of acetylcholine, a crucial neurotransmitter. nih.govdrugbank.comaopwiki.org Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease to enhance cholinergic function. nih.govd-nb.info
Studies have explored isoindoline-1,3-dione derivatives as potential inhibitors of cholinesterase enzymes. nih.gov Some isoindoline-1,3-dione-N-benzyl pyridinium hybrids have shown potent inhibitory activity against AChE, with IC50 values in the micromolar range. nih.gov For example, compounds 7a and 7f demonstrated notable anti-AChE activity with IC50 values of 2.1 µM, which was reported as higher than that of the standard drug rivastigmine (IC50 = 11.07 µM) in one study. nih.gov
While direct studies on the AChE and BuChE inhibitory activity of this compound itself were not explicitly detailed in the search results, the activity observed in related isoindoline-1,3-dione structures suggests that the isoindoline scaffold can be a basis for developing cholinesterase inhibitors. nih.gov Research into novel dual inhibitors of AChE and BuChE is ongoing, with various compound classes being investigated. nih.gov
Table 1: Summary of Selected Enzyme Inhibition Data for Isoindoline Derivatives
Compound Class | Target Enzyme(s) | Key Finding(s) | Reference |
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | Potent inhibition; IC50 values as low as 2.1 µM. | nih.gov |
2,5-Dihydroxy-4-nitro-1H-isoindole-1,3(2H)-dione | COX-2, MAO-B | Shows potential as an inhibitor. | smolecule.com |
Cyclic imides (various scaffolds, some related) | COX-1, COX-2 | Varying selectivity observed; some show high COX-2 selectivity. | nih.gov |
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Cytokines | May decrease tumor-promoting cytokines. |
Table 2: Selected Antiviral Activity of Related Compounds
Compound Class | Target Virus(es) | Key Finding(s) | Reference |
Isoquinolone derivatives | Influenza A and B | Inhibits viral RNA replication; some derivatives show reduced cytotoxicity. | nih.gov |
Halogenated L-tyrosine derivatives (related structure) | SARS-CoV-2 (B.1 lineage) | Showed inhibition of viral titer in vitro. | mdpi.com |
Analytical and Spectroscopic Characterization Methodologies in 4-nitroisoindoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules, including 4-nitroisoindoline derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide valuable information about the arrangement of atoms and their chemical environments within the molecule. The structures of newly synthesized isoindoline-1,3-dione analogues have been elucidated using ¹H and ¹³C-NMR techniques. journaljpri.comsemanticscholar.org
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy is widely used to identify the different types of protons in a molecule based on their chemical shifts, splitting patterns, and integration. These parameters provide information about the functional groups present and their connectivity. For this compound derivatives, ¹H NMR spectra exhibit characteristic signals corresponding to the aromatic protons on the isoindoline ring, as well as signals from protons on any substituents.
Reported ¹H NMR data for various this compound derivatives demonstrate the sensitivity of proton signals to structural variations. For instance, 2-butyl-4-nitroisoindoline-1,3-dione shows multiplets in the aromatic region between 8.13 and 7.87 ppm, along with signals for the butyl chain protons at lower field strengths. rsc.org Another derivative, 2-methyl-4-nitroisoindoline-1,3-dione, shows aromatic signals between 8.09 and 7.89 ppm and a singlet for the methyl group at 3.16 ppm. rsc.org The chemical shifts and splitting patterns observed in the ¹H NMR spectra are essential for confirming the proposed structures of synthesized this compound compounds.
Compound | Solvent | Field Strength (MHz) | Selected ¹H NMR Chemical Shifts (δ, ppm) |
2-butyl-4-nitroisoindoline-1,3-dione | CDCl₃ | 400 | 8.13–8.06 (m), 7.93–7.87 (m), 3.73–3.70 (m), 1.71–1.62 (m), 1.39–1.32 (m), 0.96–0.93 (m) rsc.org |
2-methyl-4-nitroisoindoline-1,3-dione | CDCl₃ | 400 | 8.09–8.06 (m), 7.93–7.89 (m), 3.16 (s) rsc.org |
4-aminoisoindoline-1,3-dione | DMSO-_d_₆ | 400 | 10.87 (s), 7.44–7.40 (m), 6.96 (d), 6.91 (d), 6.38 (s) rsc.org |
2-ethyl-4-nitroisoindoline-1,3-dione | (CD₃)₂SO | 400 | 8.26 (dd), 8.15 (dd) figshare.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Data from ¹³C NMR experiments on this compound derivatives show characteristic signals for the carbonyl carbons around 163-168 ppm and distinct signals for the aromatic carbons. rsc.orgrsc.org For example, 2-butyl-4-nitroisoindoline-1,3-dione shows carbonyl carbons at 165.97 and 163.06 ppm, and aromatic carbons in the range of 123.84 to 145.09 ppm. rsc.org These ¹³C NMR assignments, in conjunction with ¹H NMR data, provide comprehensive structural confirmation.
Compound | Solvent | Field Strength (MHz) | Selected ¹³C NMR Chemical Shifts (δ, ppm) |
2-butyl-4-nitroisoindoline-1,3-dione | CDCl₃ | 100 | 165.97, 163.06, 145.09, 135.39, 134.22, 128.49, 126.99, 123.84, 38.56, 30.40, 20.08, 13.61 rsc.org |
2-methyl-4-nitroisoindoline-1,3-dione | CDCl₃ | 100 | 165.83, 163.02, 144.82, 135.46, 134.07, 128.39, 126.92, 123.72, 24.44 rsc.org |
4-aminoisoindoline-1,3-dione | DMSO-_d_₆ | 100 | 168.52, 149.86, 138.86, 135.06, 131.87, 123.62, 116.08, 114.64, 48.72 rsc.org |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. spectroscopyonline.com IR spectra of this compound and its derivatives typically show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations), the carbonyl groups of the imide, and aromatic C-H stretches. spectroscopyonline.com The presence of a nitro group is often indicated by a pair of intense peaks. spectroscopyonline.com
Studies on related nitroisoindoline compounds, such as 6-nitroisoindoline-1-one, report characteristic IR absorption bands. lookchem.com While specific IR data for this compound itself is not extensively detailed in the provided results, the general application of IR spectroscopy for identifying key functional groups like the nitro group and carbonyls in isoindoline derivatives is well-established. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like High-Resolution Mass Spectrometry (HRMS) provide accurate mass measurements that can confirm the molecular formula of a synthesized product. rsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for polar molecules like many isoindoline derivatives.
HRMS data for various this compound derivatives are reported, showing the calculated and found m/z values for the protonated molecular ion ([M+H]⁺). rsc.orgrsc.org For instance, 2-butyl-4-nitroisoindoline-1,3-dione has a calculated [M+H]⁺ of 249.0870 and a found value of 249.0867. rsc.org These precise mass measurements are critical for verifying the identity and purity of the synthesized compounds. GC-MS data for 5-nitroisoindoline is also available, listing key m/z peaks. nih.gov
Compound | Technique | Ion Type | Calculated m/z | Found m/z |
2-butyl-4-nitroisoindoline-1,3-dione | HRMS (ESI) | [M+H]⁺ | 249.0870 | 249.0867 |
4-aminoisoindoline-1,3-dione | HRMS (ESI) | [M+H]⁺ | 163.0664 | 163.0663 |
2-methyl-4-nitroisoindoline-1,3-dione | HRMS (ESI) | [M+H]⁺ | 207.0400 | 207.0400 |
4-amino-2-methylisoindoline-1,3-dione | HRMS (ESI) | [M+K]⁺ | 215.0217 | 215.0223 |
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate | ESI-MS | [M+H]⁺ | 326.26 | 327.06 |
Advanced Spectroscopic Studies (e.g., UV-Vis, Fluorescence, Luminescence)
Advanced spectroscopic techniques such as UV-Vis absorption, fluorescence, and luminescence spectroscopy can provide insights into the electronic properties and behavior of this compound derivatives. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. bioglobax.com Fluorescence and luminescence spectroscopy involve the emission of light by a substance after excitation, providing information about excited states and potential emissive properties. mdpi.comunige.itresearchgate.net
While direct UV-Vis absorption or fluorescence data specifically for the core this compound structure is not extensively detailed in the provided results, studies on related nitro-substituted isoindoline compounds and phthalimide derivatives highlight the application of these techniques. UV-Vis spectroscopy has been used to measure the acidity of solutions using 4-nitroaniline as an indicator, demonstrating its utility in characterizing nitro-containing aromatic systems. researchgate.netresearchgate.net Research on phthalimide derivatives, which share a similar structural scaffold with isoindoline, indicates that they can be attractive fluorophores with high fluorescence quantum yields. uni-koeln.deresearchgate.net Luminescence measurements have also been performed on related isoindolinone derivatives to study their emissive properties. lookchem.comclockss.org These examples suggest that UV-Vis, fluorescence, and luminescence spectroscopy can be valuable tools for investigating the optical properties of this compound derivatives, particularly when structural modifications are made.
Electrochemical Investigations
Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of molecules. These techniques involve measuring the current response of a substance as the applied potential is varied, providing information about oxidation and reduction processes.
While specific electrochemical data for this compound is not prominently featured in the search results, electrochemical properties have been investigated for related compounds, such as polymers containing isoindoline units. rsc.org These studies demonstrate the applicability of electrochemical techniques in understanding the electronic behavior of molecules containing the isoindoline scaffold and nitro groups, which are known to be electrochemically active. Further electrochemical investigations could provide valuable information about the reduction potential of the nitro group in this compound and its derivatives, which is relevant to their potential applications in various fields.
Advanced Methodological Approaches and Research Paradigms
Rational Design and Synthesis Strategies in Compound Development
Rational design in compound development involves a deliberate approach to creating molecules with desired properties, often guided by an understanding of the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). This process contrasts with traditional serendipitous discovery by employing knowledge of target biology, computational modeling, and chemical principles to inform molecular design. Heterocyclic compounds, which include the isoindoline scaffold, are particularly significant in drug discovery due to their diverse structures and versatile properties that allow them to interact with various biological targets nih.gov.
Synthesis strategies for incorporating or modifying heterocyclic structures like isoindoline are central to this process. For nitroisoindoline derivatives, various synthetic routes have been explored. One approach involves the coupling of phthalic anhydride derivatives, such as 4-nitrophthalic anhydride, with appropriate amines to form isoindoline-1,3-dione (phthalimide) structures chem960.comfishersci.nlchem960.com. For instance, nitroisoindoline-1,3-dione analogues have been synthesized by reacting phthalic anhydride derivatives with aromatic amines chem960.comchem960.com. Another method for synthesizing related nitroisoindoline structures, specifically 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline, involves the reaction of 2,6-dioxopiperidin-3-ammonium chloride with methyl 2-bromomethyl-4-nitrobenzoate.
Rational design principles, including scaffold hybridization, can be applied to explore chemical space around a core isoindoline structure to identify compounds with improved activity or selectivity. Understanding how different substituents and structural modifications impact the properties of isoindoline derivatives is crucial for guiding the synthesis of targeted libraries of compounds for evaluation.
In Vitro Biological Evaluation Methodologies (e.g., Agar Dilution Method)
In vitro biological evaluation methodologies are essential for assessing the activity of synthesized compounds under controlled laboratory conditions. These methods provide crucial data on a compound's potential effects on biological targets or systems before progressing to more complex in vivo studies.
The Agar Dilution Method is a widely used and standardized in vitro technique, particularly for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds. The MIC represents the lowest concentration of a substance required to inhibit the visible growth of microorganisms, typically bacteria.
The procedure for the agar dilution method involves preparing a series of agar plates, each containing a different concentration of the compound being tested. A standardized inoculum of the target microorganism(s) is then applied to the surface of each plate. After an appropriate incubation period, the plates are examined for microbial growth. The MIC is determined as the lowest concentration of the compound where no visible microbial growth is observed on the agar surface.
The agar dilution method is considered a reliable and often "gold standard" technique for antimicrobial susceptibility testing due to its accuracy and consistency. It is frequently employed in the development of new antibiotics and for evaluating the effectiveness of various compounds against a range of bacterial strains. Research has utilized the agar dilution method to evaluate the preliminary antibacterial and antifungal activity of newly synthesized nitroisoindoline-1,3-dione analogues, demonstrating the application of this methodology to evaluate compounds structurally related to 4-Nitroisoindoline. chem960.comfishersci.nlchem960.com
Future Perspectives and Emerging Directions in 4-nitroisoindoline Research
Design and Synthesis of Novel Scaffolds with Tuned Biological Profiles
The isoindoline scaffold, particularly with modifications like a nitro group at the 4-position, has shown promise in generating compounds with diverse biological activities, including potential anticancer and antimicrobial effects ontosight.airesearchgate.netjournaljpri.com. Future efforts will likely focus on designing and synthesizing novel scaffolds based on the 4-nitroisoindoline core. This involves exploring variations in substituents at different positions of the isoindoline ring and incorporating other pharmacologically relevant moieties to fine-tune their biological profiles researchgate.netwisdomlib.org.
Studies have already investigated nitroisoindoline-1,3-diones analogues synthesized by coupling phthalic anhydride derivatives with appropriate aromatic amines, demonstrating moderate biological activities for some of the newly synthesized compounds researchgate.netjournaljpri.comsemanticscholar.org. For instance, research on 2-benzyl-4-nitro-isoindole-1,3-dione highlights its potential as an anticancer agent, suggesting interactions with various biological targets ontosight.ai. Similarly, 4-nitrothalidomide, a related compound, has been explored for its anti-inflammatory, immunomodulatory, and anti-cancer properties ontosight.ai. The design of new isoindoline derivatives as potential inhibitors of enzymes like acetylcholinesterase also indicates the versatility of this scaffold nih.gov. Developing novel isoindolone-based compounds against specific targets, such as Trypanosoma brucei rhodesiense, further exemplifies the potential for designing scaffolds with tuned biological profiles researchgate.net. This includes exploring structure-activity relationships of various aromatic ring substitutions to identify compounds with selective potency researchgate.net.
Elucidation of Complex Molecular Mechanisms of Action
Understanding the precise molecular mechanisms through which this compound derivatives exert their biological effects is crucial for rational drug design and development. While some studies suggest that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, the detailed pathways often remain to be fully elucidated .
Research into related nitro compounds, such as nitroimidazoles, has highlighted the importance of the nitro group for activity and the role of specific enzymes like Ddn in their mechanism of action nih.gov. For 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate, the isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity . Future research will likely employ advanced biochemical and cellular techniques, including target identification studies, enzyme kinetics, and cell signaling pathway analysis, to unravel the complex interactions of this compound derivatives with biological systems. Molecular docking and in silico studies can provide insights into potential binding modes and interactions with target proteins researchgate.netnih.govucl.ac.uk. For example, studies on isoindoline-1,3-dione-N-benzyl pyridinium hybrids have used molecular modeling to identify possible interactions with neprilysin nih.gov.
Structure-Activity Relationship (SAR) Refinement and Optimization
Comprehensive SAR studies are essential to identify the key structural features of this compound derivatives that are responsible for their desired biological activities and to optimize their potency and selectivity. SAR involves correlating chemical structure with biological activity to understand how modifications to the molecule impact its effects cabidigitallibrary.orgashp.org.
Ongoing research on nitroisoindoline-1,3-diones analogues is already contributing to SAR understanding by evaluating the biological activities of newly synthesized compounds with varying substituents researchgate.netjournaljpri.com. Studies on related isoindoline derivatives have explored the impact of different groups on activity against targets like acetylcholinesterase and human neutrophil elastase wisdomlib.orgnih.gov. Future work will involve systematic structural modifications of promising this compound lead compounds and rigorous testing of their biological activities. This iterative process, guided by computational modeling and experimental data, will help define the optimal structural parameters for enhanced efficacy and reduced off-target effects. For instance, research on novel isoindolone-based compounds against Trypanosoma brucei rhodesiense is exploring the SAR of various aromatic ring substitutions to improve selective potency researchgate.net. SAR studies on antitubercular nitroimidazoles have demonstrated the importance of specific structural features for aerobic and anaerobic activities nih.gov.
Development of Greener and More Efficient Synthetic Methodologies for Nitroisoindoline Derivatives
Developing sustainable and efficient synthetic routes for this compound derivatives is a critical aspect of future research. Traditional synthesis methods may involve harsh reagents, multiple steps, and generate significant waste.
Efforts are being directed towards developing greener chemistry approaches for synthesizing isoindolines and dioxoisoindolines rsc.orgresearchgate.netijpsr.comacs.org. This includes exploring solvent-free reactions, using more environmentally friendly solvents, employing catalysts to improve efficiency and reduce waste, and developing atom-economical reactions researchgate.netijpsr.comacs.org. For example, the synthesis of isoindoline-1,3-dione scaffolds typically involves the condensation between a phthalic acid derivative and a primary amine researchgate.netjournaljpri.comsemanticscholar.org. Nitration at the 4-position can be achieved using nitrating agents like fuming HNO₃ . Future research will focus on optimizing these reactions and exploring novel synthetic strategies, such as multicomponent reactions and flow chemistry, to develop more efficient, cost-effective, and environmentally benign methods for accessing a diverse range of this compound derivatives researchgate.netrsc.orgrug.nl. The development of automated and accelerated synthesis on a nano-scale also represents a step towards more efficient methodologies rsc.org.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.